N-(4-chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
CAS No.: 941991-39-5
Cat. No.: VC6515006
Molecular Formula: C18H21ClN2O3S2
Molecular Weight: 412.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941991-39-5 |
|---|---|
| Molecular Formula | C18H21ClN2O3S2 |
| Molecular Weight | 412.95 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H21ClN2O3S2/c19-15-8-6-14(7-9-15)13-20-17(22)12-16-4-1-2-10-21(16)26(23,24)18-5-3-11-25-18/h3,5-9,11,16H,1-2,4,10,12-13H2,(H,20,22) |
| Standard InChI Key | JLJUTVIUFDEOCE-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(4-Chlorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has the molecular formula C₁₈H₂₁ClN₂O₃S₂ and a molecular weight of 412.95 g/mol. The compound’s structure integrates three key components:
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A 4-chlorobenzyl group, known for enhancing lipid solubility and membrane permeability in drug candidates.
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A thiophen-2-ylsulfonyl piperidine moiety, which introduces sulfur-based electronic effects and conformational rigidity.
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An acetamide bridge, facilitating hydrogen bonding and interactions with biological targets.
The presence of chlorine and sulfur atoms contributes to its electron-withdrawing and donating properties, respectively, influencing reactivity and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 941991-39-5 |
| Molecular Formula | C₁₈H₂₁ClN₂O₃S₂ |
| Molecular Weight | 412.95 g/mol |
| Solubility | Not reported |
| Melting Point | Not reported |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the thiophen-2-ylsulfonyl group at the 1-position and the acetamide side chain at the 2-position. This spatial arrangement may influence steric interactions with enzymatic pockets, though crystallographic data are currently unavailable.
Synthetic Methodology
Reaction Pathway
The synthesis involves a multi-step sequence optimized for yield and purity:
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Preparation of Thiophen-2-ylsulfonyl Piperidine:
Piperidine reacts with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonylated intermediate. -
Acetamide Formation:
The intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, yielding 2-chloro-N-(thiophen-2-ylsulfonyl piperidin-2-yl)acetamide. -
Benzylation:
A 4-chlorobenzyl group is introduced via alkylation, typically using a palladium catalyst or under Ullmann coupling conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine, thiophen-2-ylsulfonyl chloride, Et₃N, DCM, 0°C→RT | 65–70% |
| 2 | Chloroacetyl chloride, K₂CO₃, DMF, 50°C | 55–60% |
| 3 | 4-Chlorobenzyl bromide, Pd(PPh₃)₄, DIPEA, THF, reflux | 40–45% |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural validation uses ¹H/¹³C NMR, IR (notable peaks: S=O at 1150 cm⁻¹, C=O at 1680 cm⁻¹), and HRMS .
Hypothesized Biological Activities
Mechanistic Insights
While direct studies on this compound are absent, its structural motifs suggest plausible targets:
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Antimicrobial Activity: The thiophene sulfonyl group may inhibit bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide antibiotics .
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Anticancer Potential: Chlorobenzyl groups in related compounds intercalate DNA or inhibit topoisomerases, while sulfonamides modulate apoptosis pathways.
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Anti-inflammatory Effects: Piperidine derivatives often target cyclooxygenase-2 (COX-2) or NF-κB signaling .
Comparative Pharmacodynamics
Compared to 2-Chloro-N-(4-piperidin-1-yl-phenyl)-acetamide , the thiophen-2-ylsulfonyl group in the subject compound enhances electron-withdrawing capacity, potentially improving target binding. Conversely, the urea derivative in exhibits distinct hydrogen-bonding profiles, favoring kinase inhibition.
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Evaluate cytotoxicity, antimicrobial efficacy, and kinase inhibition profiles.
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ADMET Studies: Assess pharmacokinetics, metabolic stability, and blood-brain barrier penetration.
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Structural Optimization: Explore substituent effects on the benzyl (e.g., fluoro, nitro) and sulfonyl (e.g., methyl, trifluoromethyl) groups.
Technological Advancements
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Crystallography: Resolve 3D structure to guide computational docking studies.
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Prodrug Design: Mask the acetamide as an ester to enhance oral bioavailability.
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